4-Piperidinethiol,1-ethyl-
Description
4-Piperidinethiol,1-ethyl- is a piperidine derivative characterized by an ethyl group at the 1-position and a thiol (-SH) group at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their versatility in pharmaceutical, agrochemical, and materials science applications due to their structural flexibility and functional group diversity.
Properties
IUPAC Name |
1-ethylpiperidine-4-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-2-8-5-3-7(9)4-6-8/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLMGMIITRMLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of piperidine with ethyl halides followed by thiolation using thiolating agents such as thiourea or hydrogen sulfide under basic conditions .
Industrial Production Methods
Industrial production methods for 4-Piperidinethiol,1-ethyl- often utilize continuous flow reactors to ensure efficient and scalable synthesis. These methods may involve catalytic hydrogenation and other advanced techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinethiol,1-ethyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.
Substitution: The ethyl and thiol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives with modified functional groups, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
4-Piperidinethiol,1-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinethiol,1-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Molecular Structure and Functional Group Variations
The substituents on the piperidine ring significantly influence reactivity and applications. Below is a structural comparison:
Key Observations :
- The thiol group in 4-Piperidinethiol,1-ethyl- distinguishes it from amines (e.g., 1-ethylpiperazine), ketones (e.g., 3-piperidinone,1-ethyl-), and hydroxymethyl derivatives (e.g., 4-piperidinemethanol). Thiols are more nucleophilic and prone to oxidation compared to these groups.
- Bulky substituents like chlorobenzyl (in 1-(4-chlorobenzyl)piperidin-4-amine) may enhance lipophilicity and receptor binding in pharmaceuticals .
Physicochemical Properties
Physical properties such as boiling points, solubility, and density vary with substituents:
Key Observations :
Biological Activity
4-Piperidinethiol,1-ethyl- (CAS Number: 276863-64-0) is a chemical compound that belongs to the family of piperidine derivatives. Its molecular formula is C7H15NS, characterized by the presence of a thiol group (-SH) and an ethyl group attached to the piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
4-Piperidinethiol,1-ethyl- exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The thiol group is capable of forming covalent bonds with cysteine residues in proteins, which can lead to modulation of their activity. This interaction may influence several biochemical pathways and cellular processes, such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.
- Receptor Modulation : It can affect receptor activity, which may lead to changes in signal transduction pathways.
Antimicrobial Properties
Research indicates that 4-Piperidinethiol,1-ethyl- has significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, 4-Piperidinethiol,1-ethyl- has been investigated for its potential anticancer effects. Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to cell death.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various piperidine derivatives, including 4-Piperidinethiol,1-ethyl-. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics.
- Anticancer Research : A recent publication highlighted the effects of 4-Piperidinethiol,1-ethyl- on MCF-7 cells. The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
Preparation Methods
The synthesis of 4-Piperidinethiol,1-ethyl- typically involves:
- Alkylation of Piperidine : Piperidine is reacted with ethyl halides.
- Thiolating Agents : Thiolation occurs using agents like thiourea or hydrogen sulfide under basic conditions.
Chemical Reactions
The compound undergoes various chemical transformations:
| Reaction Type | Description |
|---|---|
| Oxidation | Thiol group can be oxidized to form disulfides or sulfonic acids. |
| Reduction | Can be reduced to form different piperidine derivatives. |
| Substitution | Ethyl and thiol groups can be substituted with other functional groups. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
